molecular formula C20H23IN4 B14742317 2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide CAS No. 4794-97-2

2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide

Cat. No.: B14742317
CAS No.: 4794-97-2
M. Wt: 446.3 g/mol
InChI Key: HWIWFHVYIBQGHQ-UHFFFAOYSA-N
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Description

2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a complex organic compound with a unique structure that includes an anilinoethenyl group, a cyano group, and a benzimidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves multiple steps. One common method includes the reaction of an aniline derivative with an appropriate aldehyde to form the anilinoethenyl group. This intermediate is then reacted with a cyano-containing compound and a benzimidazole derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

CAS No.

4794-97-2

Molecular Formula

C20H23IN4

Molecular Weight

446.3 g/mol

IUPAC Name

2-(2-anilinoethenyl)-1,3-diethyl-1,2-dihydrobenzimidazol-1-ium-5-carbonitrile;iodide

InChI

InChI=1S/C20H22N4.HI/c1-3-23-18-11-10-16(15-21)14-19(18)24(4-2)20(23)12-13-22-17-8-6-5-7-9-17;/h5-14,20,22H,3-4H2,1-2H3;1H

InChI Key

HWIWFHVYIBQGHQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1C(N(C2=C1C=CC(=C2)C#N)CC)C=CNC3=CC=CC=C3.[I-]

Origin of Product

United States

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